Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate
Description
Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a hexahydroquinoline-like ring system. The molecule includes a phenyl group at position 3, a sulfanyl-methylbenzoate moiety at position 2, and a ketone at position 3. This structure combines a rigid aromatic framework with flexible cyclohexene and thioether linkages, which may influence its physicochemical and pharmacological properties .
Synthesis of analogous compounds typically involves multi-step reactions, such as cyclocondensation of substituted thiophenes with pyrimidine precursors, followed by functionalization via nucleophilic substitution or coupling reactions. For example, highlights the use of caesium carbonate and dry DMF for synthesizing structurally related benzoxazine derivatives . Characterization of the target compound and its analogs relies on spectroscopic methods (e.g., $^1$H NMR, IR, mass spectrometry) and chromatographic techniques (LC-MS), as demonstrated in for a methyl benzoate-substituted thienopyrimidine derivative .
Properties
IUPAC Name |
methyl 4-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-30-24(29)17-13-11-16(12-14-17)15-31-25-26-22-21(19-9-5-6-10-20(19)32-22)23(28)27(25)18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTFCSREZQUBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365546 | |
| Record name | Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6072-24-8 | |
| Record name | Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate typically involves multiple steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothieno[2,3-d]pyrimidine core.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity :
- Research indicates that derivatives of benzothieno-pyrimidines exhibit significant antitumor properties. The unique structure of methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate may enhance its efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Antiviral Properties :
- Antimicrobial Effects :
Case Studies
| Study | Findings |
|---|---|
| Alam et al. (2010) | Reported broad-spectrum antitumor activity for similar dihydropyrimidine compounds. |
| Atwal et al. (1991) | Demonstrated the potential of thieno-pyrimidines as orally active antihypertensive agents. |
| Kappe et al. (2000) | Highlighted the antimicrobial properties of thieno-pyrimidine derivatives against Gram-positive and Gram-negative bacteria. |
Synthesis and Characterization
The synthesis of methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The benzothieno[2,3-d]pyrimidine core can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, altering their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural modifications in analogs of the target compound significantly alter bioactivity, solubility, and target interactions. Below is a comparative analysis of key derivatives:
Substituent Variations on the Aromatic Ring
- The acetyl-amino linkage in this analog may improve solubility compared to the methyl benzoate group in the target compound .
- 4-Ethoxyphenyl Derivative () : Substitution with a 4-ethoxyphenyl group increases electron-donating capacity, which could modulate metabolic stability. The benzamide terminus in this derivative (vs. methyl ester in the target compound) may influence hydrolysis rates and bioavailability .
Linkage Modifications
- Oxy-Linked Analog (Compound 26, ): Replacing the sulfanyl bridge with an oxygen atom reduces steric bulk and alters electronic properties.
Pharmacological Implications
demonstrates that bioactivity profiles strongly correlate with structural features. For instance, sulfanyl-linked compounds (e.g., the target compound and its 4-chlorophenyl analog) cluster into groups with similar protein target interactions, likely due to conserved thioether-mediated binding motifs. Conversely, oxy-linked derivatives () may exhibit divergent modes of action due to altered hydrogen-bonding capacity .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Molecular Similarity Analysis : emphasizes that pharmacophore models and 3D structural alignments reveal conserved binding motifs in sulfanyl-linked derivatives, supporting their classification as kinase inhibitors or protease modulators .
- Bioactivity Clustering : Compounds with 4-substituted phenyl groups (e.g., 4-Cl, 4-OCH₃) cluster together in hierarchical analyses (), suggesting shared target pathways such as ATP-binding pockets or allosteric regulatory sites .
- Synthetic Accessibility : Derivatives with methyl benzoate termini (e.g., the target compound) are synthesized in moderate yields (69% in ), while benzamide analogs require additional coupling steps, reducing scalability .
Biological Activity
Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate is a compound with potential biological activity that has garnered interest in pharmacological research. This article reviews its biological properties, including antimicrobial and anticancer activities, and summarizes relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothieno[2,3-d]pyrimidine moiety. Its molecular formula is with a molecular weight of approximately 394.48 g/mol. The structural components contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate exhibit significant antimicrobial properties. A study conducted on derivatives of related thieno-pyrimidine compounds demonstrated their effectiveness against multiple Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against various bacterial strains such as Staphylococcus aureus and Bacillus cereus .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.004 | E. coli |
| Compound B | 0.015 | S. aureus |
| Compound C | 0.03 | B. cereus |
Anticancer Activity
In addition to antimicrobial effects, the compound's anticancer potential has been explored in various studies. For instance, derivatives of the benzothieno-pyrimidine structure have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study assessed the effects of these compounds on human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay method .
Case Study: Anticancer Efficacy
A specific case study involving the synthesis of related pyrimidine-containing hybrids revealed that these compounds effectively inhibited EGFR tyrosine kinase activity, which is crucial for cancer cell growth. Molecular docking studies indicated strong binding affinity to the target enzyme, suggesting a mechanism for their anticancer effects .
The biological activity of methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate may be attributed to its ability to interact with specific biomolecular targets:
- Enzyme Inhibition : Compounds similar to this structure have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate bacterial membranes effectively.
- Signal Transduction Interference : By targeting signaling pathways associated with cell growth and division (e.g., EGFR), these compounds can induce apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
